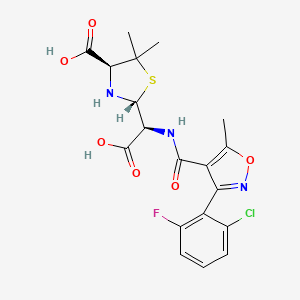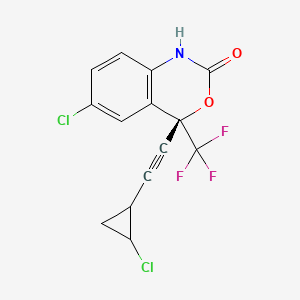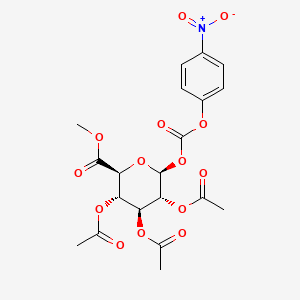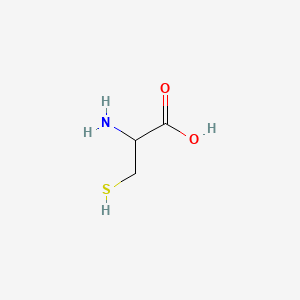
Zolpidem Carbaldehyde-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zolpidem Carbaldehyde-d6 is a deuterated form of Zolpidem Carbaldehyde, a compound related to the well-known sedative-hypnotic drug Zolpidem. Deuterated compounds are often used in scientific research to study metabolic pathways and pharmacokinetics due to their stability and distinguishable mass from their non-deuterated counterparts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zolpidem Carbaldehyde-d6 involves the incorporation of deuterium atoms into the Zolpidem Carbaldehyde molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to hydrogenate the precursor molecule, resulting in the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may involve:
Batch Reactors: Where the reaction is carried out in a single batch, allowing for precise control over reaction conditions.
Continuous Flow Reactors: For higher efficiency and scalability, continuous flow reactors can be used, where the reactants are continuously fed into the reactor, and the product is continuously removed.
化学反应分析
Types of Reactions
Zolpidem Carbaldehyde-d6 can undergo various chemical reactions, including:
Oxidation: Conversion to Zolpidem Carboxylic Acid-d6 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to Zolpidem Alcohol-d6 using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation or alkylation reactions where functional groups are substituted with halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation: Zolpidem Carboxylic Acid-d6.
Reduction: Zolpidem Alcohol-d6.
Substitution: Halogenated or alkylated derivatives of this compound.
科学研究应用
Zolpidem Carbaldehyde-d6 is used in various scientific research applications, including:
Pharmacokinetic Studies: To study the metabolic pathways and distribution of Zolpidem in the body.
Drug Development: As a reference standard in the development and testing of new sedative-hypnotic drugs.
Analytical Chemistry: In mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the identification and quantification of Zolpidem and its metabolites.
Biological Research: To investigate the effects of Zolpidem on different biological systems and its interaction with various receptors.
作用机制
Zolpidem Carbaldehyde-d6, like its non-deuterated counterpart, exerts its effects by binding to the gamma-aminobutyric acid (GABA) type A receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion conductance, neuronal hyperpolarization, and a decrease in neuronal excitability. The result is a sedative and hypnotic effect, which helps in the treatment of insomnia.
相似化合物的比较
Similar Compounds
Zolpidem: The non-deuterated form, commonly used as a sedative-hypnotic drug.
Zopiclone: Another sedative-hypnotic drug with a similar mechanism of action but different chemical structure.
Eszopiclone: The active stereoisomer of Zopiclone, used for the treatment of insomnia.
Uniqueness
Zolpidem Carbaldehyde-d6 is unique due to the presence of deuterium atoms, which provide stability and allow for precise tracking in pharmacokinetic studies. This makes it a valuable tool in scientific research for understanding the metabolism and effects of Zolpidem.
属性
CAS 编号 |
1329611-32-6 |
|---|---|
分子式 |
C₁₆H₈D₆N₂O |
分子量 |
256.33 |
同义词 |
6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-3-carboxaldehyde-d6; _x000B_6-Methyl-2-p-tolylimidazo[1,2-a]pyridine-3-carbaldehyde-d6; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride](/img/structure/B1147087.png)
![[(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate](/img/structure/B1147093.png)
![methyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate](/img/structure/B1147095.png)

![3-Benzyl-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1147097.png)

![sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate](/img/structure/B1147100.png)

